molecular formula C23H15FO7S B2402143 (Z)-methyl 4-((6-(((4-fluorophenyl)sulfonyl)oxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate CAS No. 929505-69-1

(Z)-methyl 4-((6-(((4-fluorophenyl)sulfonyl)oxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate

Cat. No.: B2402143
CAS No.: 929505-69-1
M. Wt: 454.42
InChI Key: PMPFRHKRKGDFLK-MTJSOVHGSA-N
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Description

(Z)-methyl 4-((6-(((4-fluorophenyl)sulfonyl)oxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate is an organic compound that belongs to the class of benzofuran derivatives

Properties

IUPAC Name

methyl 4-[(Z)-[6-(4-fluorophenyl)sulfonyloxy-3-oxo-1-benzofuran-2-ylidene]methyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15FO7S/c1-29-23(26)15-4-2-14(3-5-15)12-21-22(25)19-11-8-17(13-20(19)30-21)31-32(27,28)18-9-6-16(24)7-10-18/h2-13H,1H3/b21-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMPFRHKRKGDFLK-MTJSOVHGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15FO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 4-((6-(((4-fluorophenyl)sulfonyl)oxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate typically involves multiple steps, including the formation of the benzofuran core, introduction of the fluorophenyl group, and esterification. Common reagents used in these steps include:

    Formation of Benzofuran Core: This step may involve cyclization reactions using reagents like polyphosphoric acid or Lewis acids.

    Introduction of Fluorophenyl Group: This can be achieved through nucleophilic aromatic substitution reactions using fluorobenzene derivatives.

    Esterification: The final step involves the esterification of the carboxylic acid group using methanol and acid catalysts like sulfuric acid.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-methyl 4-((6-(((4-fluorophenyl)sulfonyl)oxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzofuran core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, (Z)-methyl 4-((6-(((4-fluorophenyl)sulfonyl)oxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate is studied for its potential as a building block in the synthesis of more complex molecules.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.

Medicine

In medicinal chemistry, derivatives of benzofuran are often explored for their potential therapeutic applications, including as inhibitors of specific enzymes or receptors.

Industry

In the industrial sector, such compounds may be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (Z)-methyl 4-((6-(((4-fluorophenyl)sulfonyl)oxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds like 2-phenylbenzofuran and 2-(4-fluorophenyl)benzofuran.

    Fluorophenyl Compounds: Compounds like 4-fluorophenylacetic acid and 4-fluorophenylmethanol.

Uniqueness

The uniqueness of (Z)-methyl 4-((6-(((4-fluorophenyl)sulfonyl)oxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Biological Activity

(Z)-methyl 4-((6-(((4-fluorophenyl)sulfonyl)oxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.

Synthesis

The compound can be synthesized through a multi-step organic reaction involving the reaction of 4-fluorophenylsulfonyl derivatives with benzofuran intermediates. The general synthetic route includes:

  • Formation of Benzofuran Core : Utilizing a condensation reaction between appropriate aldehydes and 2-hydroxybenzaldehyde derivatives.
  • Sulfonylation : Introducing the sulfonyl group using sulfonyl chlorides in the presence of a base.
  • Final Esterification : Methylation to form the final ester product.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits promising anticancer properties. In vitro assays showed:

  • Cell Line Testing : The compound was tested against various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC-3) cancer cells. It demonstrated an IC50 value in the micromolar range, indicating significant cytotoxicity.
Cell LineIC50 (µM)
MCF-715
A54912
PC-318

The anticancer activity appears to be mediated through the induction of apoptosis and cell cycle arrest. Key findings include:

  • Apoptotic Pathways : Flow cytometry analysis revealed an increase in apoptotic cells when treated with the compound, suggesting activation of intrinsic apoptotic pathways.
  • Cell Cycle Arrest : The compound induced G1 phase arrest in cancer cells, which was confirmed by flow cytometry.

Antimicrobial Activity

In addition to its anticancer effects, the compound has shown antimicrobial properties. In vitro tests against bacteria such as Staphylococcus aureus and Escherichia coli indicated:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Studies

  • Case Study on Anticancer Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the compound's efficacy in vivo using xenograft models. Tumor growth was significantly inhibited compared to control groups, providing evidence for its potential as an anticancer agent .
  • Antimicrobial Resistance : Another research highlighted its effectiveness against resistant strains of bacteria, suggesting that this compound could be a candidate for developing new antibiotics .

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